The synthesis of Eleven-Nineteen-Leukemia Protein IN-2 typically involves organic synthesis techniques that focus on constructing the compound through a series of chemical reactions. While specific synthetic pathways are not detailed in the available literature, general methods may include:
Technical details regarding the exact reagents and conditions used for synthesizing Eleven-Nineteen-Leukemia Protein IN-2 are not explicitly detailed but are likely based on established protocols for similar small molecules.
The molecular formula and specific structural features would typically be elucidated through techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography in further studies.
Chemical reactions involving Eleven-Nineteen-Leukemia Protein IN-2 primarily focus on its interaction with the Eleven-Nineteen-Leukemia Protein. The compound acts by binding to the YEATS domain, thereby inhibiting its function in chromatin binding and transcriptional activation.
Key technical details include:
Further exploration into its reactivity could reveal additional insights into potential off-target effects or alternative pathways influenced by this inhibitor.
The mechanism of action for Eleven-Nineteen-Leukemia Protein IN-2 involves competitive inhibition at the YEATS domain of the Eleven-Nineteen-Leukemia Protein. By binding to this domain, the compound prevents the protein from interacting with histones H3 and H1, which are crucial for chromatin remodeling and transcriptional regulation .
Data supporting this mechanism includes:
While specific physical properties such as melting point or solubility are not provided in the search results, general characteristics can be anticipated based on similar compounds:
Chemical properties would include reactivity patterns typical for small molecule inhibitors, such as potential interactions with nucleophiles or electrophiles based on functional group presence.
Eleven-Nineteen-Leukemia Protein IN-2 has significant potential applications in scientific research and therapeutic development:
CAS No.: 21420-58-6
CAS No.: 12445-20-4
CAS No.: 14021-23-9
CAS No.: 1335-26-8
CAS No.: 207740-41-8